molecular formula C11H8Cl2O4 B15056704 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B15056704
M. Wt: 275.08 g/mol
InChI Key: ZQHOLRCVNFOYSQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a substituted tetrahydrofuran derivative featuring a 3,4-dichlorophenyl group and a carboxylic acid moiety. Such compounds are typically used as intermediates in organic synthesis or as reference standards in pharmaceutical research .

Properties

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)10-6(11(15)16)4-9(14)17-10/h1-3,6,10H,4H2,(H,15,16)

InChI Key

ZQHOLRCVNFOYSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydrofuran intermediates under controlled conditions. One common method involves the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Purity/Notes Applications/Research Use
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid (Target) 3,4-dichlorophenyl Inferred: ~263–275 Likely intermediate/pharmacological research
2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid 3-chlorophenyl 240.64 1399658-16-2 ≥95% (Discontinued) Lab use as intermediate
(3,4-Dichlorophenyl)succinic acid 3,4-dichlorophenyl + succinic acid 263.07 93553-81-2 >97.0% (HPLC) Reference standard, synthetic precursor
(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 2-methoxyphenyl Inferred: ~250–260 117645-45-1 Chiral synthesis, pharmacological studies

Key Differences and Implications:

This contrasts with the methoxy group in , which introduces electron-donating properties, altering solubility and reactivity . Tetrahydrofuran vs. Succinic Acid Core: The tetrahydrofuran ring in the target compound and introduces conformational rigidity compared to the flexible succinic acid backbone in , affecting binding affinity in biological systems .

Synthetic and Commercial Availability :

  • The discontinuation of suggests challenges in synthesis or stability, while remains commercially available as a high-purity standard .
  • Methoxy-substituted analogs (e.g., ) are niche products, likely used in enantioselective synthesis due to their chiral centers .

Pharmacological Relevance :

  • Dichlorinated aromatic compounds (e.g., ) are common in agrochemicals and antimicrobial agents due to enhanced bioavailability and resistance to metabolic degradation .
  • The tetrahydrofuran-carboxylic acid scaffold is prevalent in β-lactamase inhibitors and prodrugs, though specific data on the target compound’s activity are lacking .

Research Findings and Limitations

Physical Properties :

  • Melting points (mp) are unreported for the target compound, but analogs like (mp 233–234°C) and (discontinued) suggest thermal stability varies with substituents .
  • Purity levels >95% (HPLC/LC-MS) are standard for reference materials, as seen in .

Biological Activity: No direct data exist for the target compound. However, structurally related dichlorophenyl derivatives exhibit antifungal and herbicidal activity , while succinic acid analogs are studied as anti-inflammatory agents .

Gaps in Knowledge: Solubility, pharmacokinetics, and toxicity profiles of the target compound require experimental validation. Comparative studies with and are needed to elucidate substituent-driven bioactivity differences.

Biological Activity

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound with a complex structure that includes a dichlorophenyl group attached to a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze the available data on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}Cl2_{2}O4_{4}
  • Molecular Weight : 275.08 g/mol
  • CAS Number : 1399658-66-2

The presence of both carboxylic acid and carbonyl functional groups in its structure suggests that this compound may engage in various biochemical interactions, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways necessary for microbial survival.

Anticancer Properties

Research has suggested potential anticancer effects , possibly through the inhibition of specific cancer-related enzymes or pathways. The compound may interact with molecular targets involved in tumor progression, leading to reduced cell viability in various cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to oxidative stress that can lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure/CharacteristicsBiological Activity
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateUsed as a catalyst in organic reactionsLimited biological data
3-(3,4-Dichlorophenyl)-1,1-dimethylureaKnown for herbicidal propertiesAntimicrobial activity reported
2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acidSimilar structure but different dichlorophenyl substitutionPotential anticancer activity documented

The differences in biological activity among these compounds emphasize the importance of specific functional group arrangements and substitutions in determining their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) :
    • C75 is known as a fatty-acid synthase (FASN) inhibitor and has shown potential therapeutic effects against various cancers by impairing mitochondrial function and increasing oxidative stress .
    • This study highlights the role of similar structures in targeting metabolic pathways relevant to cancer treatment.
  • Antioxidant Activity Studies :
    • Research on related compounds has demonstrated antioxidant properties that could contribute to their overall biological efficacy .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

A key method involves Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (MCPBA) and BF₃·OEt₂ to generate dihydrofuran intermediates, followed by oxidation with sodium chlorite (NaClO₂) to yield the carboxylic acid derivative. This approach, optimized for similar 3-aryltetrahydrofuran-3-carboxylic acids, achieves yields >90% under controlled conditions (e.g., KH₂PO₄ buffer, t-BuOH solvent) .

Q. How is the compound characterized structurally and quantitatively?

Structural confirmation relies on ¹H NMR (e.g., δ 7.37–7.25 ppm for aromatic protons, δ 4.74 ppm for diastereotopic hydrogens) and high-resolution mass spectrometry (HRMS) (e.g., m/z 193.0868 for C₁₁H₁₂O₃). Quantitative purity is assessed via silica gel column chromatography (eluent: hexane/ethyl acetate) and elemental analysis (e.g., C: 68.92%; H: 6.51%) .

Q. What are the known biological activities of structurally related tetrahydrofuran-carboxylic acid derivatives?

Analogous compounds exhibit antioxidant (high activity in DPPH assays), anti-inflammatory (moderate COX-2 inhibition), and selective cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cell lines). These properties are influenced by substituents on the aryl ring and the tetrahydrofuran backbone .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Key variables include:

  • Catalyst loading : BF₃·OEt₂ (10–15 mol%) improves regioselectivity during Baeyer-Villiger oxidation.
  • Temperature control : Maintaining 0–5°C during MCPBA addition minimizes side reactions.
  • Workup protocols : Multi-step extraction (e.g., 3×20 mL ethyl acetate) enhances recovery .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, ROS quantification methods). Standardization strategies include:

  • Using positive controls (e.g., ascorbic acid for antioxidant assays).
  • Validating cytotoxicity via dual assays (MTT and Annexin V/PI staining).
  • Adjusting substituent polarity to improve solubility and bioavailability .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Aryl group substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability.
  • Stereochemical analysis : Use chiral HPLC to isolate enantiomers and compare bioactivity (e.g., (R)- vs. (S)-configurations).
  • Computational modeling : Apply DFT calculations to predict binding affinity to targets like COX-2 or NADPH oxidase .

Q. What are the critical stability considerations for this compound during storage?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactone ring.
  • Temperature : Long-term stability requires storage at –20°C .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability.
  • Prodrug design : Synthesize methyl/ethyl esters to enhance permeability, followed by esterase activation in vivo .

Q. What analytical techniques validate purity for peer-reviewed studies?

  • HPLC-DAD/MS : Monitor for byproducts (e.g., dihydrofuran intermediates).
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., t-BuOH) .

Q. How to design experiments assessing metabolic pathways?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites.
  • LC-HRMS : Detect hydroxylated or dechlorinated metabolites for toxicity profiling .

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